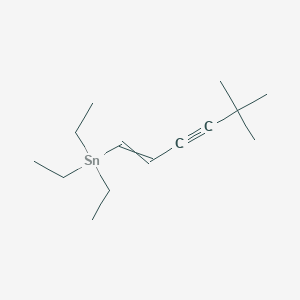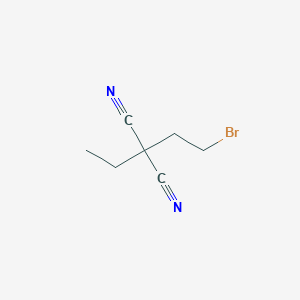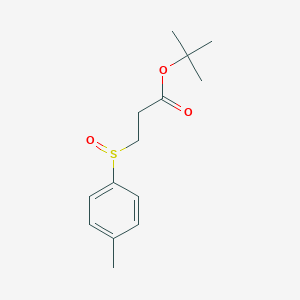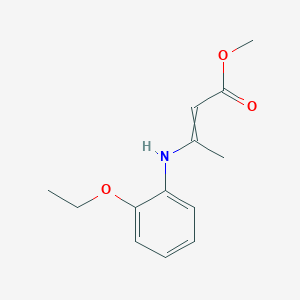![molecular formula C8H15IO B12606653 2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran CAS No. 651057-15-7](/img/structure/B12606653.png)
2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran is a chemical compound that belongs to the class of tetrahydrofuran derivatives Tetrahydrofuran (THF) is a heterocyclic organic compound with a five-membered ring containing four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran can be achieved through several synthetic routes. One common method involves the iodination of a suitable precursor, such as 2-methylpropyl tetrahydrofuran, using iodine and a suitable oxidizing agent. The reaction is typically carried out under controlled conditions to ensure regioselectivity and yield optimization.
Industrial Production Methods
Industrial production of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as hydroxyl, amino, or alkyl groups, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodo group can yield the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The tetrahydrofuran ring provides structural stability and enhances the compound’s solubility in various solvents. The methylpropyl side chain contributes to the compound’s lipophilicity, affecting its distribution and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran: A similar compound with a methyl group at the 2-position, known for its stability and use as a solvent in organometallic chemistry.
Tetrahydrofuran: The parent compound, widely used as a solvent and in the synthesis of various organic compounds.
1,4-Dioxane: A structurally related compound with two oxygen atoms in a six-membered ring, used as a solvent and in chemical synthesis.
Uniqueness
2beta-[®-1-Iodo-2-methylpropyl]tetrahydrofuran is unique due to the presence of the iodo group and the specific stereochemistry of the methylpropyl side chain. These features impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
651057-15-7 |
|---|---|
Formule moléculaire |
C8H15IO |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
(2R)-2-[(1R)-1-iodo-2-methylpropyl]oxolane |
InChI |
InChI=1S/C8H15IO/c1-6(2)8(9)7-4-3-5-10-7/h6-8H,3-5H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
WAQRODXMYZXULA-HTQZYQBOSA-N |
SMILES isomérique |
CC(C)[C@H]([C@H]1CCCO1)I |
SMILES canonique |
CC(C)C(C1CCCO1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)
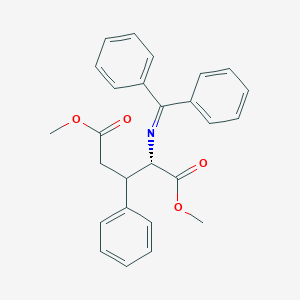
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
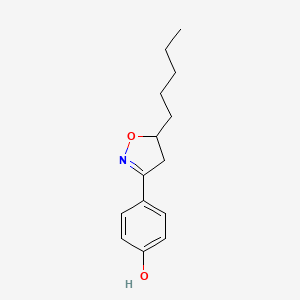
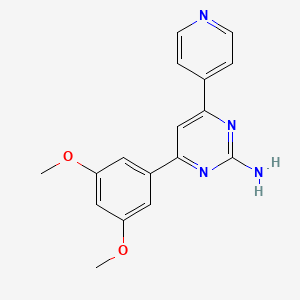
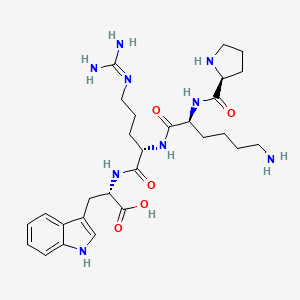
![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
